5-Nitro-2-phenylpyridine-3-carbonitrile
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Overview
Description
5-Nitro-2-phenylpyridine-3-carbonitrile is an organic compound with the molecular formula C12H7N3O2. This compound is characterized by a pyridine ring substituted with a nitro group at the 5-position, a phenyl group at the 2-position, and a nitrile group at the 3-position. It is a derivative of pyridine, a basic heterocyclic organic compound, and is known for its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of 2-phenylpyridine followed by the introduction of a nitrile group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The nitration process is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 5-amino-2-phenylpyridine-3-carbonitrile.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-phenylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-phenylpyridine-3-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: A simpler pyridine derivative with a nitrile group at the 2-position.
5-Nitro-2-phenylpyridine: Lacks the nitrile group at the 3-position.
2-Chloro-5-phenylpyridine-3-carbonitrile: Contains a chloro group instead of a nitro group.
Uniqueness
5-Nitro-2-phenylpyridine-3-carbonitrile is unique due to the presence of both a nitro group and a nitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
88312-68-9 |
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Molecular Formula |
C12H7N3O2 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
5-nitro-2-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7N3O2/c13-7-10-6-11(15(16)17)8-14-12(10)9-4-2-1-3-5-9/h1-6,8H |
InChI Key |
FXDSMVWAQUKDNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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